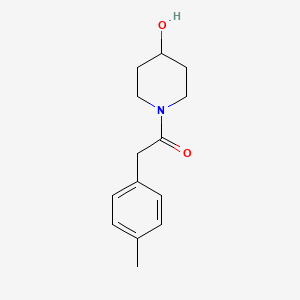

4-(1-Methylpiperidin-4-YL)benzoic acid

Übersicht

Beschreibung

4-(1-Methylpiperidin-4-YL)benzoic acid is a chemical compound . It is used as an intermediate in the pharmaceutical industry .

Molecular Structure Analysis

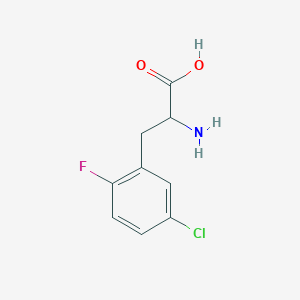

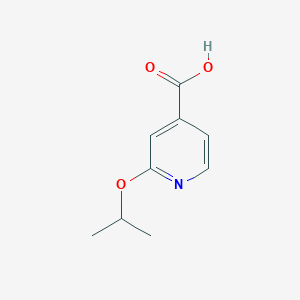

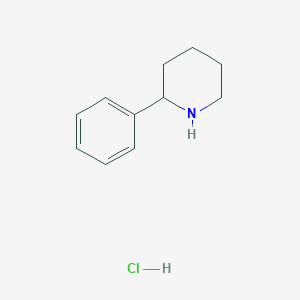

The molecular structure of 4-(1-Methylpiperidin-4-YL)benzoic acid is represented by the InChI code:1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) . This indicates that the compound has a molecular weight of 219.28 . Physical And Chemical Properties Analysis

4-(1-Methylpiperidin-4-YL)benzoic acid is a solid at room temperature . It has a molecular weight of 219.28 .Wissenschaftliche Forschungsanwendungen

Gut Function Regulation

Benzoic acid, a component structurally related to 4-(1-Methylpiperidin-4-YL)benzoic acid, has been identified as an antibacterial and antifungal preservative widely utilized in foods and feeds. Recent studies highlight its potential in enhancing growth and health, attributable in part to its promotive effects on gut functions such as digestion, absorption, and barrier mechanisms. These benefits are thought to arise from its capacity to modulate enzyme activity, redox status, immunity, and microbiota in the gut, as evidenced by research using piglets and porcine intestinal epithelial cells as models. However, excessive use of benzoic acid might impair gut health through redox status modulation, indicating a need for balanced application. The detailed mechanisms of these intestinal physiological regulations remain partially unexplored, necessitating further investigation (Mao et al., 2019).

Environmental Impact and Stability

The compound Nitisinone (NTBC), structurally similar to 4-(1-Methylpiperidin-4-YL)benzoic acid, was initially developed as a triketone herbicide but later found its primary use in treating the rare hereditary metabolic disease hepatorenal tyrosinemia due to its medical benefits. Despite its medical significance, there's a gap in comprehensive research on its environmental stability and degradation pathways. A study utilizing liquid chromatography coupled with mass spectrometry (LC-MS/MS) investigated the stability of NTBC under varying conditions, revealing that its stability increased with the solution's pH. In more acidic conditions, resembling the pH of human gastric juice, NTBC degraded into 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, both displaying substantial stability under the studied conditions. These findings provide fresh insights into NTBC's properties, contributing to a better understanding of the risks and benefits associated with its medical use (Barchańska et al., 2019).

Drug Design and DNA Interaction

Hoechst 33258, a synthetic dye and an N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA, particularly in AT-rich sequences. It's noteworthy for its application in fluorescent DNA staining, facilitating cell accessibility. Additionally, Hoechst derivatives are employed in various biological contexts such as chromosome and nuclear staining in plant cell biology, DNA content analysis via flow cytometry, and chromosome analysis. Beyond staining, these compounds also have potential as radioprotectors and topoisomerase inhibitors, making them valuable in rational drug design and molecular studies for DNA sequence recognition and binding. This comprehensive review outlines the extensive applications and potential of Hoechst 33258 and its analogues, indicating a vast scope of scientific research and development (Issar & Kakkar, 2013).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

4-(1-methylpiperidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFWSNMLTCIWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592408 | |

| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Methylpiperidin-4-YL)benzoic acid | |

CAS RN |

281234-85-3 | |

| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)